8-Oxa-2-azaspiro[4.5]decan-4-ol
Description
Significance of Spirocyclic Scaffolds in Modern Chemical Research
The interest in spirocyclic scaffolds within medicinal chemistry has grown significantly, driven by their potential to enhance the properties of bioactive molecules. acs.orgtandfonline.com These structures are recognized as privileged motifs, meaning they are frequently found in compounds with diverse biological activities. nih.govproquest.com
Spirocycles introduce a high degree of three-dimensionality and architectural complexity into molecules. nih.govproquest.comrsc.org This is often quantified by the fraction of sp³ hybridized carbons (Fsp³), a measure of a compound's saturation and spatial complexity. bldpharm.com A higher Fsp³ value, characteristic of spirocyclic systems, generally correlates with improved physicochemical properties and a greater likelihood of success in clinical development. tandfonline.combldpharm.com The rigid nature of the spirocyclic core can lock a molecule's conformation, optimizing the orientation of its functional groups for binding to biological targets like proteins. tandfonline.combldpharm.com This defined three-dimensional positioning can lead to enhanced potency and selectivity. tandfonline.comnih.gov
Furthermore, the spiro-carbon atom is often a stereocenter, leading to significant stereochemical diversity. mdpi.com The presence of multiple chiral centers in many spirocyclic molecules presents both a challenge and an opportunity for chemists to synthesize specific stereoisomers to fine-tune biological activity. mdpi.comnih.gov
Spirocyclic motifs are widespread in nature, appearing in a variety of natural products with important biological functions. nih.govproquest.comrsc.org Well-known examples include the antifungal agent griseofulvin (B1672149) and the diuretic spironolactone. nih.gov Inspired by these natural blueprints, medicinal chemists increasingly incorporate spirocyclic scaffolds into synthetic compounds to develop novel drug candidates. acs.orgnih.gov The goal is often to improve upon the properties of an existing biologically active molecule by replacing a more flexible or planar section with a rigid spirocycle, a strategy known as scaffold hopping. tandfonline.com
The 8-Oxa-2-azaspiro[4.5]decan-4-ol System: Structural Attributes and Research Interest
Within the vast landscape of spirocycles, the this compound scaffold represents a specific and intriguing architecture. While detailed academic studies on this exact molecule are not extensively published, its structural components and the research surrounding related systems provide a clear indication of its scientific value. A convenient synthesis for the parent scaffold, 8-oxa-2-azaspiro[4.5]decane, has been developed, with the compound noted as being "promising for the production of important biologically active compounds". researchgate.net
The name this compound precisely describes its structure. It is a bicyclic system built around a central spiro-carbon atom that joins a five-membered pyrrolidine (B122466) ring (containing a nitrogen atom at position 2) and a six-membered tetrahydropyran (B127337) ring (containing an oxygen atom at position 8). The "-4-ol" suffix indicates the presence of a hydroxyl (-OH) functional group at position 4 of the pyrrolidine ring.
This specific arrangement of atoms confers a unique set of properties. The molecule contains a basic nitrogen atom, a hydrogen-bond-accepting ether oxygen, and a hydrogen-bond-donating-and-accepting hydroxyl group. This array of functional groups, held in a defined three-dimensional orientation by the rigid spirocyclic core, makes it an attractive building block for creating molecules that can interact specifically with biological targets.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2306278-15-7 | achemblock.com |
| Molecular Formula | C₈H₁₅NO₂ | achemblock.com |
| Molecular Weight | 157.21 g/mol | achemblock.com |
| IUPAC Name | This compound | achemblock.com |
| SMILES | OC1CNCC12CCOCC2 | achemblock.com |
The research interest in the this compound scaffold can be understood by examining the history of closely related azaspirocycles. For instance, various 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as potential treatments for Alzheimer's disease by acting as M1 muscarinic agonists. nih.gov In other research, derivatives of this same isomeric scaffold were developed as selective ligands for sigma-1 (σ₁) receptors, with the goal of creating radiolabeled versions for use in Positron Emission Tomography (PET) brain imaging. nih.gov Furthermore, derivatives of 1-oxa-3-azaspiro[4.5]decan-2-one have been patented for the treatment of eating disorders. google.com These examples demonstrate a consistent theme of applying oxa-azaspiro[4.5]decane systems to modulate targets within the central nervous system.
Scope and Objectives of Academic Research on the Compound
Given the established precedent for related oxa-azaspiro systems in neuroscience research and the description of the parent scaffold as a promising starting point for biologically active compounds, the primary objective of academic research on this compound is clear. researchgate.net The principal goal is to utilize this compound as a versatile chemical building block.
The scope of such research would involve the synthesis of a library of new molecules derived from the this compound core. This would be achieved by chemically modifying the secondary amine and the hydroxyl group to introduce a wide range of different substituents. The overarching objective would then be to screen these novel derivatives for biological activity, particularly for effects on neurological targets such as muscarinic receptors, sigma receptors, or other G-protein coupled receptors and ion channels implicated in human disease. The ultimate aim is the discovery of new lead compounds with potential therapeutic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-oxa-2-azaspiro[4.5]decan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-7-5-9-6-8(7)1-3-11-4-2-8/h7,9-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXGXANMPSADFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Oxa 2 Azaspiro 4.5 Decan 4 Ol and Analogs
Conventional Multi-Step Synthetic Approaches
Conventional methods for constructing complex molecules like 8-oxa-2-azaspiro[4.5]decan-4-ol rely on sequential bond-forming events. These can be classified as either linear, where the molecule is built step-by-step, or convergent, where different fragments of the molecule are synthesized separately before being combined.
Linear synthesis involves the sequential modification of a starting material to build the target molecule. A convenient linear synthesis for the parent 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents. researchgate.net This approach begins with tetrahydropyran-4-carbonitrile.
The likely synthetic sequence, based on established chemical transformations, would involve the following key steps:
Alkylation: The carbon atom alpha to the nitrile group on the tetrahydropyran (B127337) ring acts as a nucleophile (or can be converted into one). It can be alkylated with a suitable two-carbon electrophile containing a masked amine functionality, such as a protected 2-haloethylamine derivative.
Reduction and Cyclization: The nitrile group is then reduced to a primary amine. This newly formed amine can undergo intramolecular cyclization with the other functional group to form the pyrrolidine (B122466) ring. For instance, if 1-bromo-2-fluoroethane (B107303) is used, the initial alkylation would be followed by displacement of the fluoride (B91410) by the amine. Alternatively, reduction of the nitrile and subsequent cyclization onto an ethanolamine (B43304) precursor would form the final spirocycle.
A plausible reaction pathway is outlined below:
| Step | Reactants | Key Transformation | Intermediate/Product |
| 1 | Tetrahydropyran-4-carbonitrile, Sodium Hydride, 2-(Boc-amino)ethyl bromide | α-Alkylation | N-Boc-2-(4-cyanotetrahydropyran-4-yl)ethanamine |
| 2 | Lithium Aluminum Hydride | Nitrile Reduction | N-Boc-2-(4-(aminomethyl)tetrahydropyran-4-yl)ethanamine |
| 3 | Trifluoroacetic Acid (TFA) | Boc Deprotection | 2-(4-(aminomethyl)tetrahydropyran-4-yl)ethanamine |
| 4 | Intramolecular Cyclization (Spontaneous or induced) | Pyrrolidine formation | 8-Oxa-2-azaspiro[4.5]decane |
This table represents a plausible synthetic route based on known chemical principles.
A convergent approach offers advantages in efficiency by preparing key fragments of the target molecule independently, which are then joined together. For this compound, a convergent strategy would involve the separate synthesis of a functionalized tetrahydropyran piece and a functionalized pyrrolidine precursor.
One such conceptual design involves:
Fragment A (Tetrahydropyran): Synthesis of tetrahydropyran-4,4-dicarboxylic acid or a derivative. This can be achieved from cyclohexanone (B45756) through a series of oxidation and rearrangement steps.
Fragment B (Pyrrolidine precursor): A simple amino alcohol like ethanolamine.
The key coupling step would be a double amide formation between the diacid chloride of tetrahydropyran-4,4-dicarboxylic acid and ethanolamine, followed by a double reduction sequence to yield the final spirocycle. A modular and divergent approach to similar spirocyclic pyrrolidines has been developed, highlighting the power of building complex scaffolds from simpler, variable fragments. nih.gov
| Fragment | Starting Material | Key Intermediate |
| A | Tetrahydropyran-4-one | Tetrahydropyran-4,4-dicarboxylic acid |
| B | Ethanolamine | Ethanolamine (used directly) |
| Coupling | Fragment A + Fragment B | Di-amide intermediate |
| Final Steps | Reduction (e.g., with LiAlH₄) | 8-Oxa-2-azaspiro[4.5]decane |
This table outlines a conceptual convergent synthesis.
Cascade and One-Pot Reactions for Spirocycle Formation
To improve synthetic efficiency, cascade or one-pot reactions that form multiple bonds in a single operation are highly desirable. These methods can rapidly construct complex spirocyclic frameworks from simpler precursors.
Atom-Transfer Radical Cyclization (ATRC) is a powerful method for C-C bond formation and the synthesis of heterocyclic compounds. The reaction typically involves the generation of a radical from an alkyl halide using a transition-metal catalyst, which then undergoes an intramolecular addition to an alkene or alkyne.
While specific examples of ATRC for the direct synthesis of the 8-oxa-2-azaspiro[4.5]decane core are not widely reported in the literature, the methodology is well-suited for the pyrrolidine ring formation. A hypothetical ATRC approach could involve a precursor like N-(prop-2-en-1-yl)-1-(tetrahydropyran-4-yl)methanamine, which bears a halogenated N-acyl or N-sulfonyl group. The radical generated on the nitrogen-adjacent carbon would cyclize onto the allyl group to form the spiro-pyrrolidine ring.
Hypothetical ATRC Reaction:
| Precursor | Catalyst/Initiator | Key Step | Product Scaffold |
| N-(2-bromoacetyl)-N-allyl-(tetrahydropyran-4-yl)methanamine | Cu(I)Br / PMDETA | 5-exo-trig radical cyclization | 2-oxo-8-oxa-2-azaspiro[4.5]decane |
This table describes a potential, not yet reported, application of ATRC.
The Prins cyclization and its nitrogen-analogue, the aza-Prins cyclization, are potent cascade reactions for constructing six-membered rings, including tetrahydropyrans and piperidines. Current time information in Le Flore County, US.acs.org These reactions involve the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol or amine, respectively, to generate an oxocarbenium or iminium ion that subsequently cyclizes.
This strategy is particularly effective for creating spirocyclic systems. nih.gov For instance, a tandem Prins/pinacol cascade process has been successfully used to synthesize 8-oxaspiro[4.5]decan-1-ones. rsc.org In the context of the aza-variant, an appropriately substituted homoallylic amine containing a spirocyclic center can react with an aldehyde to form the desired piperidine (B6355638) or, in this case, pyrrolidine ring, though 6-membered ring formation is more common. acs.org The aza-Prins reaction has been shown to be a highly efficient method for preparing saturated nitrogen-containing heterocycles. acs.org
| Reaction Type | Substrates | Catalyst | Product Type | Ref. |
| Tandem Prins/Pinacol | Aldehydes + 1-(4-hydroxybut-1-en-2-yl)cyclobutanol | Lewis Acid | 7-substituted-8-oxaspiro[4.5]decan-1-ones | rsc.org |
| Aza-Prins Cyclization | Homoallylic amine + Aldehyde | Brønsted or Lewis Acid | Substituted Piperidines | acs.org |
| Alkynyl aza-Prins | 3-hydroxyisoindolones + Alkynes | Acid | Spirocyclic Isoindolones | nih.gov |
The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a cornerstone of five-membered heterocycle synthesis. researchgate.net For the construction of the pyrrolidine ring in the 8-oxa-2-azaspiro[4.5]decane system, the intramolecular cycloaddition of a nitrone is a particularly elegant strategy. rsc.orgrsc.org
This approach involves generating a nitrone from a precursor that also contains an alkene tether. The subsequent intramolecular cycloaddition forms an isoxazolidine (B1194047) ring, which is spiro-fused to the tetrahydropyran core. The N-O bond of the isoxazolidine can then be reductively cleaved (e.g., with H₂/Pd or Zn/acetic acid) to afford the final pyrrolidine, often with the generation of a hydroxyl group, directly leading to analogs of the target molecule. This method offers excellent control over stereochemistry. researchgate.net The synthesis of various spirocyclic pyrrolidines has been achieved using azomethine ylides (another class of 1,3-dipole) reacting with exocyclic alkenes. nih.gov
| 1,3-Dipole Precursor | Dipolarophile | Key Intermediate | Final Product (after reduction) | Ref. |
| N-allyl-(tetrahydropyran-4-ylmethyl)hydroxylamine | (intramolecular alkene) | Spiro[isoxazolidine-tetrahydropyran] | 8-Oxa-2-azaspiro[4.5]decan-3-ol analog | rsc.org |
| Azomethine ylide from (tetrahydropyran-4-yl)methanamine and aldehyde | N-substituted maleimide | Spiro[pyrrolidine-tetrahydropyran] | Substituted 8-Oxa-2-azaspiro[4.5]decanes | nih.gov |
Asymmetric and Stereoselective Synthesis
The precise control of stereochemistry is paramount in the synthesis of biologically active molecules, as different stereoisomers can exhibit vastly different pharmacological profiles. The synthesis of this compound, which contains multiple stereocenters, necessitates sophisticated asymmetric and stereoselective strategies.
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a classical yet effective strategy for inducing stereoselectivity in a reaction. sigmaaldrich.com This approach involves the temporary incorporation of a chiral molecule, which directs the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is established, the auxiliary can be cleaved and ideally recycled. sigmaaldrich.com
For the synthesis of this compound, a chiral auxiliary could be appended to a precursor molecule to control the formation of the spirocyclic core or the introduction of the hydroxyl group. For instance, a chiral amine auxiliary could be used to form an enamine from a suitable ketone precursor, which would then undergo a diastereoselective cyclization. Commonly employed chiral auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives. sigmaaldrich.com
While specific examples for the synthesis of this compound using this method are not extensively documented in publicly available literature, the general principles of chiral auxiliary-controlled reactions are well-established and could be readily applied. For example, a synthetic route could be envisioned starting from a tetrahydropyran-4-one derivative and a chiral amino alcohol. The chiral auxiliary would guide the formation of the pyrrolidine ring, and subsequent reduction of a ketone functionality would yield the desired alcohol with high diastereoselectivity. The choice of auxiliary and reaction conditions would be critical in determining the stereochemical outcome.
Organocatalytic and Metal-Catalyzed Enantioselective Methods
In recent years, organocatalysis and transition-metal catalysis have emerged as powerful tools for the enantioselective synthesis of complex molecules. These methods often offer high levels of stereocontrol and functional group tolerance.
Organocatalysis: Chiral organocatalysts, such as proline and its derivatives or chiral phosphoric acids, can be employed to catalyze key bond-forming reactions in an enantioselective manner. rice.edu For the synthesis of the spiro[pyrrolidin-3,3′-oxindole] framework, which is structurally related to the 8-oxa-2-azaspiro[4.5]decane system, asymmetric catalytic 1,3-dipolar cycloadditions have been successfully utilized. rice.edu These reactions, often catalyzed by chiral phosphoric acids, can create multiple stereocenters with high enantiopurity. rice.edu A similar strategy could be envisioned for the synthesis of this compound, where a chiral organocatalyst could mediate the cycloaddition of an azomethine ylide with a suitable tetrahydropyran-derived dipolarophile.
Metal-Catalysis: Transition-metal catalysts, particularly those based on iridium, rhodium, and palladium, have been extensively used in asymmetric synthesis. For instance, a convenient synthesis of the parent 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents. researchgate.net The enantioselective synthesis of spirocycles has been a long-pursued goal for organic chemists, and the advent of organocatalysis has significantly increased the number of available methodologies. researchgate.net
A notable example in a related system involves the design and synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands. nih.gov While this study does not focus on the C-4 alcohol, it demonstrates the successful application of modern synthetic methods to this spirocyclic system.
| Catalyst Type | Reaction Type | Key Features | Potential Application for this compound |
| Chiral Phosphoric Acid | 1,3-Dipolar Cycloaddition | High enantioselectivity, mild conditions | Enantioselective formation of the pyrrolidine ring |
| Iridium/Rhodium | Asymmetric Hydrogenation | High enantioselectivity for ketone reduction | Stereoselective reduction of a spiroketone precursor |
| Palladium | Cross-Coupling Reactions | Formation of C-C and C-N bonds | Construction of the spirocyclic backbone |
Diastereoselective Synthesis Control
In addition to enantioselectivity, controlling the relative stereochemistry between multiple stereocenters (diastereoselectivity) is crucial. In the context of this compound, this involves controlling the stereochemistry of the hydroxyl group at C-4 relative to the stereocenters of the spirocyclic system.
One common strategy to achieve diastereoselectivity is through the reduction of a ketone precursor, 8-oxa-2-azaspiro[4.5]decan-4-one. The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and the steric and electronic properties of the substrate. For example, sterically hindered reducing agents will preferentially attack from the less hindered face of the ketone, leading to a specific diastereomer.
Furthermore, substrate-controlled diastereoselective reactions can be employed. The inherent chirality of the spirocyclic framework can direct the approach of reagents to the ketone, leading to a preferential formation of one diastereomer. Computational modeling can be a valuable tool in predicting the most stable transition states and, therefore, the likely stereochemical outcome of such reactions. The stereoselective synthesis of spirocyclic pyrrolidines has been achieved with a high level of diastereoselectivity using multicomponent 1,3-dipolar cycloaddition reactions. nih.gov
Flow Chemistry and Biocatalytic Transformations
Modern synthetic chemistry is increasingly embracing enabling technologies such as flow chemistry and biocatalysis to improve efficiency, safety, and sustainability.
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and scale-up. vapourtec.comresearchgate.net The synthesis of a key intermediate, Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine, has been successfully scaled up using a continuous three-step flow process. vapourtec.com This approach involved the formation and reduction of an azide (B81097) intermediate, demonstrating the feasibility of applying flow chemistry to the synthesis of this class of compounds. vapourtec.comresearchgate.net Similar flow-based methodologies could be adapted for the synthesis of this compound, potentially involving a packed-bed reactor with an immobilized catalyst for the reduction of the corresponding ketone.
Biocatalytic Transformations: Enzymes are highly selective catalysts that can perform complex chemical transformations under mild conditions. tudelft.nlwisdomlib.org For the synthesis of chiral alcohols, ketone reductases (KREDs) are particularly valuable enzymes. cardiff.ac.uk A precursor ketone, 8-oxa-2-azaspiro[4.5]decan-4-one, could be stereoselectively reduced to this compound using a suitable KRED. dntb.gov.uanih.gov This biocatalytic approach offers the potential for high enantiomeric and diastereomeric purity. cardiff.ac.uk The use of whole-cell biocatalysts can further simplify the process by providing in situ cofactor regeneration. tudelft.nlwisdomlib.orgnih.gov For instance, a study on the biocatalytic anti-Prelog reduction of prochiral ketones using Acetobacter pasteurianus demonstrated the potential for high yields and excellent enantiomeric excess. nih.gov
A study on a related 1-oxa-8-azaspiro[4.5]decan-3-amine utilized a transaminase in a biocatalytic step to prepare the desired enantiomer in high yield and enantiomeric excess, highlighting the power of biocatalysis in producing chiral spirocyclic amines. vapourtec.comresearchgate.net
| Technology | Key Advantages | Potential Application for this compound |
| Flow Chemistry | Enhanced safety, scalability, improved control | Continuous synthesis of precursors, automated reduction step |
| Biocatalysis | High stereoselectivity, mild conditions, green | Enantioselective and diastereoselective reduction of the ketone precursor |
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of this compound can be made more environmentally benign by incorporating these principles.
Key green chemistry considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, such as the 1,3-dipolar cycloadditions mentioned earlier, are often highly atom-economical. nih.gov
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical CO2, or bio-based solvents. mdpi.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Biocatalytic reactions, for example, typically operate under mild conditions. tudelft.nl
Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. Both organocatalysis and metal catalysis, as well as biocatalysis, adhere to this principle.
Renewable Feedstocks: Whenever practicable, using starting materials derived from renewable resources.
By carefully selecting synthetic routes and reaction conditions, the synthesis of this compound can be aligned with the principles of green chemistry, leading to more sustainable and environmentally friendly manufacturing processes.
Reaction Pathways and Mechanistic Investigations of 8 Oxa 2 Azaspiro 4.5 Decan 4 Ol
Ring-Opening and Ring-Closing Reactions
Currently, there is no specific information available in the scientific literature detailing the ring-opening or ring-closing reactions of 8-Oxa-2-azaspiro[4.5]decan-4-ol. The stability of the tetrahydropyran (B127337) and pyrrolidine (B122466) rings within this spirocyclic system under various conditions has not been reported. Mechanistic studies to determine the feasibility and outcomes of such reactions, which could be initiated by acids, bases, or other reagents, are yet to be conducted.
Functional Group Transformations
The presence of a secondary alcohol and a secondary amine in this compound suggests that it could undergo a variety of functional group transformations. However, specific studies on these reactions are not documented.
Oxidation Reactions
Detailed research findings on the oxidation of the secondary alcohol in this compound to the corresponding ketone, 8-Oxa-2-azaspiro[4.5]decan-4-one, are not available in the current body of scientific literature. The reaction conditions, selectivity, and potential for oxidation of the nitrogen atom have not been investigated.
Table 1: Hypothetical Oxidation Reactions of this compound
| Starting Material | Reagent | Product | Status |
| This compound | e.g., PCC, Swern, Dess-Martin | 8-Oxa-2-azaspiro[4.5]decan-4-one | Not Reported |
This table is for illustrative purposes only, as no experimental data has been found.
Reduction Reactions
There is no published research on the reduction of the functional groups present in this compound. The secondary alcohol is already in a reduced state, but studies on the reductive amination of the secondary amine or other potential reductions have not been reported.
Substitution Reactions at the Spirocyclic Framework
Investigations into substitution reactions at the carbon atoms of the this compound framework are absent from the scientific literature. The reactivity of the C-H bonds on both the tetrahydropyran and pyrrolidine rings towards substitution, and the influence of the existing functional groups on such reactions, remain unexplored.
Rearrangement Reactions and Their Mechanistic Elucidation
There are no documented studies on rearrangement reactions involving the this compound skeleton. Potential skeletal rearrangements, such as ring expansions or contractions, and the mechanistic pathways that would govern them, have not been a subject of research.
Stereochemical Outcomes and Reaction Selectivity Studies
Given the chiral nature of this compound, the stereochemical outcomes of its reactions would be of significant interest. However, without any reported reactions, there are no studies on the diastereoselectivity or enantioselectivity of transformations involving this compound. The influence of the stereochemistry of the starting material on the stereochemical course of any reaction is an open area for investigation.
Structural Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 8-Oxa-2-azaspiro[4.5]decan-4-ol, a suite of NMR experiments would be employed to establish its constitution and stereochemistry.
The confirmation of the fundamental structure of this compound relies on one-dimensional ¹H and ¹³C NMR spectroscopy.
The ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. Protons on the pyrrolidine (B122466) and tetrahydropyran (B127337) rings, as well as the hydroxyl and amine protons, would resonate at characteristic chemical shifts. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal information about neighboring protons (spin-spin coupling).
The ¹³C NMR spectrum , including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), would identify all unique carbon atoms. The chemical shifts would indicate the type of carbon (e.g., C-O, C-N, CH, CH₂, CH₃), and DEPT experiments would further differentiate between them. The spiro carbon, being a quaternary center, would be a key signal to identify.
Due to the absence of publicly available experimental spectra for this compound, a table of predicted chemical shifts based on computational models and data from analogous structures is presented below.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~ 2.8 - 3.2 | ~ 50 - 55 |
| 3 | ~ 2.9 - 3.4 | ~ 55 - 60 |
| 4 | ~ 3.8 - 4.2 | ~ 65 - 70 |
| 5 (Spiro) | - | ~ 70 - 75 |
| 6 | ~ 1.6 - 1.9 | ~ 30 - 35 |
| 7 | ~ 3.6 - 4.0 | ~ 60 - 65 |
| 9 | ~ 3.6 - 4.0 | ~ 60 - 65 |
| 10 | ~ 1.6 - 1.9 | ~ 30 - 35 |
| OH | Variable | - |
| NH | Variable | - |
Note: These are estimated values and actual experimental data may vary.
Two-dimensional NMR experiments are crucial for assembling the complete molecular puzzle by establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of connectivities within the pyrrolidine and tetrahydropyran ring systems. For example, correlations between the proton at C4 and its neighbors on C3 and the spiro-carbon adjacent protons would be expected.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively assign each proton signal to its corresponding carbon signal in the ¹³C spectrum, confirming the C-H framework of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is vital for identifying the connectivity across quaternary centers, such as the spiro-carbon (C5), by showing correlations from protons on adjacent carbons (e.g., C1, C4, C6, C10) to the spiro-carbon itself.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the stereochemistry of the molecule. For instance, the relative orientation of the hydroxyl group at C4 and the substituents on the spirocyclic system could be determined by observing NOE cross-peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural elucidation.
ESI-MS is a soft ionization technique that would be ideal for analyzing this compound. It would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 158.12. Depending on the conditions, other adducts such as [M+Na]⁺ might also be observed. The fragmentation pattern upon induced dissociation would likely involve the loss of water from the hydroxyl group or cleavage of the spirocyclic rings.
HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming that it is indeed C₈H₁₅NO₂. This is a critical step in verifying the identity of a newly synthesized compound. For this compound, the expected exact mass of the protonated molecule [M+H]⁺ is 158.1125.
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
Expected IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Hydroxyl | O-H stretch | 3200-3600 (broad) |
| Amine | N-H stretch | 3300-3500 (medium) |
| Alkane | C-H stretch | 2850-3000 |
| Ether | C-O stretch | 1050-1150 |
The presence of a broad band in the 3200-3600 cm⁻¹ region would be indicative of the hydroxyl group's O-H stretch, while the N-H stretch of the secondary amine would appear in a similar region. The C-O stretching vibration of the ether linkage in the tetrahydropyran ring would also provide a key diagnostic peak.
Chromatographic Methods
Chromatography is indispensable for the purification and analysis of this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the primary methods employed for purity assessment and reaction monitoring, respectively.
High-Performance Liquid Chromatography is a cornerstone technique for evaluating the purity of this compound. Due to the presence of at least two chiral centers (the spiro carbon and the carbon bearing the hydroxyl group), the synthesis of this compound can result in a mixture of diastereomers. HPLC is the method of choice for both separating these diastereomers and quantifying their ratio.
While specific HPLC methods for this compound are not extensively detailed in the public domain, methods developed for analogous polar, nitrogen-containing spirocycles can be adapted. Typically, reversed-phase HPLC is used for purity analysis, while normal-phase or chiral HPLC is employed for diastereomeric and enantiomeric separation. For instance, the separation of diastereomeric esters of related alcohols has been successfully achieved using normal-phase HPLC on a silica (B1680970) gel column. sigmaaldrich.com The separation relies on the differential interaction of the diastereomers with the stationary phase, leading to distinct retention times.
The determination of purity is achieved by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For determining the diastereomeric ratio, the relative peak areas of the separated diastereomers are calculated.
A typical HPLC method for analyzing polar compounds like this compound would involve a polar-modified stationary phase and a buffered aqueous-organic mobile phase. Detection is commonly performed using a UV detector if a chromophore is present (or after derivatization), an Evaporative Light Scattering Detector (ELSD), or mass spectrometry (LC-MS).
| Parameter | Typical Conditions for Purity Analysis | Typical Conditions for Diastereomer Separation |
| Stationary Phase | C18 (Reversed-Phase) | Silica Gel or Chiral Stationary Phase (e.g., Amylose-based) |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Hexane/Isopropanol |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detector | UV at 210 nm or ELSD | UV or Mass Spectrometer |
| Column Temperature | 25 - 40 °C | 25 °C |
This table presents illustrative HPLC conditions based on methods for structurally related polar heterocyclic compounds. Specific conditions for this compound would require method development and validation.
Thin-Layer Chromatography is a rapid, cost-effective, and convenient technique for monitoring the progress of chemical reactions in real-time. epfl.ch In the synthesis of this compound, which may involve the reduction of a ketone precursor (8-Oxa-2-azaspiro[4.5]decan-4-one), TLC is used to track the disappearance of the starting material and the appearance of the product.
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel). The plate is then developed in a chamber containing an appropriate solvent system (eluent). The choice of eluent is critical; it is selected to achieve a clear separation between the spots corresponding to the starting material and the product. Due to the increased polarity of the alcohol product compared to its ketone precursor, the product will have a lower retention factor (Rƒ) value.
After development, the spots are visualized. Since many spirocyclic amines and alcohols lack a strong UV chromophore, visualization is often achieved by staining. Common staining agents include potassium permanganate (B83412) (which reacts with the reducible alcohol group) or p-anisaldehyde, which yields colored spots with a wide variety of compounds upon heating. epfl.ch The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
| Compound | Expected Rƒ Value | Visualization Method |
| Starting Material (Ketone) | Higher Rƒ (e.g., 0.6) | Potassium Permanganate or p-Anisaldehyde Stain |
| Product (Alcohol) | Lower Rƒ (e.g., 0.4) | Potassium Permanganate or p-Anisaldehyde Stain |
This table illustrates the expected relative Rƒ values for the product and a common precursor in a representative solvent system like Dichloromethane/Methanol (95:5). Actual Rƒ values are dependent on the specific eluent and stationary phase used.
X-ray Crystallography for Absolute Configuration and Conformational Analysis
X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. For a complex molecule like this compound, this technique can provide definitive proof of its constitution, conformation, and, crucially, its absolute stereochemistry.
The process requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the beam in a specific pattern. By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be generated, from which the positions of all atoms (excluding hydrogens, which are often difficult to resolve) can be determined.
In cases where the compound is chiral and has been resolved into its individual enantiomers, X-ray analysis of a single crystal of one enantiomer (often as a salt or derivative with a known chiral auxiliary) allows for the determination of its absolute configuration. nih.gov For example, the absolute configuration of a related spirocycle, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, was unequivocally determined to be (S) using this method. nih.gov This is achieved through analysis of anomalous dispersion effects, typically requiring the presence of an atom heavier than oxygen.
Furthermore, X-ray crystallography provides precise data on bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state. This includes the chair/boat/twist conformations of the tetrahydropyran ring and the envelope/twist conformation of the pyrrolidine ring.
| Crystallographic Parameter | Description | Illustrative Data for a Spirocyclic Compound |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The group of symmetry operations of the crystal (e.g., P2₁/c). | P2₁/c |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 98.5° |
| Bond Lengths/Angles | Precise measurements of the distances and angles between atoms. | C-O: ~1.43 Å, C-N: ~1.47 Å, C-C: ~1.54 Å |
| Final R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | R = 0.045 |
This table contains example data typical for a small organic molecule crystal structure analysis. Specific data for this compound would require successful crystallization and X-ray diffraction analysis.
Derivatization and Functionalization Strategies of 8 Oxa 2 Azaspiro 4.5 Decan 4 Ol
Modification at the Hydroxyl Group (e.g., esterification, etherification)
The secondary hydroxyl group at the C-4 position of the pyrrolidine (B122466) ring is a prime site for modification through esterification and etherification, allowing for the introduction of a wide array of functional groups.
Esterification: The conversion of the hydroxyl group to an ester is a fundamental transformation that can be achieved under various conditions. Standard procedures involving the reaction of 8-Oxa-2-azaspiro[4.5]decan-4-ol with acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine or pyridine, are expected to proceed efficiently. For more sensitive substrates, milder coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) can be employed. These methods allow for the introduction of diverse acyl groups, ranging from simple alkyl and aryl esters to more complex moieties, thereby modulating properties like lipophilicity and hydrolytic stability.
Etherification: The formation of an ether linkage at the C-4 position offers another route to structural diversification. The Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a strong base like sodium hydride followed by reaction with an alkyl halide, is a classic approach. However, the presence of the secondary amine may necessitate N-protection to prevent competitive N-alkylation. Alternative methods, such as the use of phase-transfer catalysts or reactions with alcohols under acidic conditions, could offer milder and more selective routes to ether derivatives.
Table 1: Representative Examples of Hydroxyl Group Modification This table presents hypothetical examples based on common organic reactions for similar scaffolds, as specific research data for this compound is not readily available.
| Reagent | Reaction Type | Product Functional Group | Potential Conditions |
| Acetyl chloride | Esterification | Acetate ester | Triethylamine, Dichloromethane, 0 °C to rt |
| Benzoyl chloride | Esterification | Benzoate ester | Pyridine, Dichloromethane, 0 °C to rt |
| Acetic anhydride | Esterification | Acetate ester | DMAP (cat.), Pyridine, rt |
| Methyl iodide | Etherification | Methyl ether | Sodium hydride, THF, 0 °C to rt |
| Benzyl bromide | Etherification | Benzyl ether | Potassium tert-butoxide, DMF, rt |
Modifications and Functionalization at the Nitrogen Atom (e.g., N-alkylation, N-acylation)
The secondary amine within the pyrrolidine ring is a key handle for introducing a variety of substituents, significantly influencing the compound's basicity, polarity, and biological interactions.
N-Alkylation: The introduction of alkyl groups at the nitrogen atom can be achieved through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride or through direct alkylation with alkyl halides. Direct alkylation can sometimes lead to overalkylation, yielding quaternary ammonium salts, and thus reaction conditions must be carefully controlled. The choice of the alkylating agent allows for the incorporation of a wide range of substituents, from small alkyl chains to more complex pharmacophores.
N-Acylation: The acylation of the secondary amine to form amides is a robust and widely used transformation. Reaction with acyl chlorides or acid anhydrides in the presence of a base readily affords the corresponding N-acyl derivatives. This modification is particularly useful for neutralizing the basicity of the nitrogen atom and for introducing functional groups that can participate in hydrogen bonding or other molecular interactions. A diverse range of acyl groups can be introduced, significantly expanding the chemical space accessible from the this compound scaffold.
Table 2: Representative Examples of Nitrogen Atom Modification This table presents hypothetical examples based on common organic reactions for similar scaffolds, as specific research data for this compound is not readily available.
| Reagent | Reaction Type | Product Functional Group | Potential Conditions |
| Methyl iodide | N-Alkylation | N-Methyl | Potassium carbonate, Acetonitrile, rt |
| Benzyl bromide | N-Alkylation | N-Benzyl | Sodium bicarbonate, DMF, 60 °C |
| Acetyl chloride | N-Acylation | N-Acetyl | Triethylamine, Dichloromethane, 0 °C |
| Benzenesulfonyl chloride | N-Sulfonylation | N-Benzenesulfonyl | Pyridine, Dichloromethane, 0 °C to rt |
| Phenyl isocyanate | N-Carbamoylation | N-Phenylcarbamoyl | Dichloromethane, rt |
Introduction of Chirality and Enantioenrichment Strategies
The this compound scaffold contains at least one stereocenter at the C-4 position, and the spirocyclic nature of the molecule can give rise to axial chirality. The synthesis of enantiomerically pure or enriched derivatives is crucial for understanding their biological activity and for the development of chiral drugs.
Asymmetric Synthesis: The stereoselective synthesis of this compound derivatives can be approached through several strategies. One common method involves the use of chiral starting materials. For instance, the synthesis could begin from a chiral amino acid or a chiral epoxide, which would set the stereochemistry of the final product. Another approach is the use of chiral catalysts in key bond-forming reactions, such as asymmetric reductions of a corresponding ketone precursor or stereoselective cyclization reactions.
Chiral Resolution: For racemic mixtures of this compound, classical resolution techniques can be employed. This involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, followed by fractional crystallization. Enzymatic resolution, using lipases or other hydrolases to selectively acylate or deacylate one enantiomer, offers a powerful and often highly selective alternative. Chiral chromatography can also be used for the analytical and preparative separation of enantiomers.
Regioselective and Chemoselective Transformations
The presence of two distinct functional groups, a secondary alcohol and a secondary amine, in this compound necessitates careful consideration of regioselectivity and chemoselectivity during derivatization.
Regioselectivity: In reactions where both the hydroxyl and amino groups could potentially react, the outcome will depend on the reaction conditions and the nature of the reagents. For instance, under basic conditions, the more acidic N-H bond may be deprotonated preferentially, leading to N-functionalization. Conversely, activation of the hydroxyl group, for example, through the formation of a better leaving group, can direct reactions to the oxygen atom.
Chemoselectivity: The inherent difference in nucleophilicity between the nitrogen and oxygen atoms can be exploited to achieve chemoselective transformations. Generally, the amine is more nucleophilic than the alcohol, leading to preferential reaction at the nitrogen with electrophiles like acyl chlorides or alkyl halides under neutral or slightly basic conditions. To achieve selective reaction at the hydroxyl group, it is often necessary to protect the amine.
Protective Group Strategies for Complex Syntheses
In the context of multi-step syntheses involving the this compound scaffold, the use of protecting groups is essential to ensure that the desired transformations occur at the intended sites.
Protection of the Amine: The secondary amine can be protected with a variety of common protecting groups. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under a range of conditions and its facile removal with acid. The benzyloxycarbonyl (Cbz) group is another popular choice, which can be removed by hydrogenolysis. These protecting groups render the nitrogen non-nucleophilic, allowing for selective reactions at the hydroxyl group.
Protection of the Alcohol: The secondary alcohol can be protected as a silyl ether, for example, using tert-butyldimethylsilyl (TBDMS) chloride, which is stable to many reaction conditions but can be removed with fluoride (B91410) ions. Other options include protection as a benzyl ether, which can be removed by hydrogenolysis, or as an ester, which can be cleaved by hydrolysis.
Computational and Theoretical Chemistry Studies
Conformational Analysis and Energy Minima Determination
The flexibility of both the five-membered pyrrolidine (B122466) and six-membered tetrahydropyran (B127337) rings, coupled with the stereochemistry at the spirocenter and the C4-hydroxyl group, gives rise to a complex conformational landscape for 8-Oxa-2-azaspiro[4.5]decan-4-ol. Conformational analysis is therefore essential to identify the most stable, low-energy conformations, known as energy minima, which are the most likely to be populated under physiological conditions.
Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to systematically explore the potential energy surface of the molecule. By rotating the rotatable bonds and evaluating the energy of each resulting conformation, a comprehensive map of the conformational space can be generated. The energy minima are the points on this surface with the lowest energy. For this compound, key factors influencing the relative energies of different conformers include:
Anomeric Effects: The interaction between the lone pair of the oxygen atom in the tetrahydropyran ring and the antibonding orbital of the C-N bond at the spirocenter can stabilize certain conformations.
Steric Hindrance: Repulsive interactions between bulky substituents, such as the hydroxyl group and the atoms of the adjacent ring, will destabilize certain conformations.
Intramolecular Hydrogen Bonding: The hydroxyl group can form a hydrogen bond with the nitrogen atom of the pyrrolidine ring or the oxygen atom of the tetrahydropyran ring, which would significantly stabilize specific conformers.
Table 1: Predicted Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Key Interactions |
| A | 60° | 0.0 | Intramolecular H-bond (OH---N) |
| B | 180° | 1.5 | Gauche interaction |
| C | -60° | 2.1 | Steric clash between rings |
Note: This table is illustrative and based on general principles of conformational analysis for similar structures. Actual values would require specific calculations.
Quantum Chemical Calculations (e.g., DFT studies) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound. These calculations can determine a wide range of molecular properties that are crucial for understanding its reactivity.
By solving the Schrödinger equation for the molecule, DFT can be used to calculate:
Molecular Orbitals: The distribution of electrons in the molecule is described by a set of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
Electron Density Distribution: DFT calculations can map the electron density throughout the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other species.
Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the electrostatic potential on the surface of the molecule. Red regions indicate areas of negative potential, which are attractive to electrophiles, while blue regions indicate areas of positive potential, which are attractive to nucleophiles. For this compound, the oxygen and nitrogen atoms are expected to be regions of negative electrostatic potential.
Table 2: Calculated Electronic Properties of a Representative Azaspiroketal
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.5 D |
Note: These values are hypothetical and serve as an example of the data obtained from DFT calculations.
Molecular Dynamics Simulations for Conformational Landscapes
While conformational analysis identifies static low-energy structures, molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of this compound. MD simulations solve Newton's equations of motion for the atoms of the molecule over time, allowing for the exploration of its conformational flexibility in a simulated environment (e.g., in water).
MD simulations can reveal:
Conformational Transitions: The simulations can show how the molecule transitions between different conformations, including the timescales and energy barriers for these transitions.
Solvent Effects: By including explicit solvent molecules in the simulation, it is possible to study how the solvent influences the conformational preferences of the molecule.
Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF): These parameters provide quantitative measures of the molecule's structural stability and the flexibility of its individual atoms, respectively.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry can be a powerful tool for predicting the most likely mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and potential intermediates and transition states, it is possible to map out the entire reaction pathway.
Transition state theory is used to locate the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For example, the mechanism of N-alkylation or O-acylation of this compound could be investigated using these methods. The calculations would help to determine whether the reaction proceeds through a concerted or a stepwise mechanism and to identify the key factors that control the regioselectivity of the reaction.
In Silico Screening for Binding Interactions (without clinical implications)
In silico screening, also known as virtual screening, is a computational technique used to identify molecules that are likely to bind to a specific biological target, such as a protein receptor or an enzyme. While avoiding any discussion of clinical implications, the principles of in silico screening can be applied to understand the potential non-covalent interactions of this compound with various protein binding sites.
The process typically involves:
Target Selection: A protein structure with a defined binding pocket is chosen.
Ligand Preparation: The 3D structure of this compound is generated and optimized.
Molecular Docking: A computational algorithm is used to predict the preferred binding orientation of the molecule within the target's binding site.
Scoring: A scoring function is used to estimate the binding affinity of the molecule for the target.
These studies can provide insights into the types of interactions that this compound is capable of forming, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Table 3: Hypothetical Docking Results for this compound with a Model Protein
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Model Kinase A | -7.5 | Asp145, Lys72, Phe80 |
| Model Protease B | -6.8 | Gly101, Ser195 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Rational Design Principles for Structural Modification
The insights gained from computational studies can be used to guide the rational design of new molecules with modified properties. By understanding the structure-property relationships of this compound, it is possible to propose structural modifications that are likely to enhance or alter its chemical behavior.
For example, computational models could be used to predict how changes to the substituents on the pyrrolidine or tetrahydropyran rings would affect the molecule's:
Conformational preferences
Electronic properties
Binding affinity for a specific target
This in silico approach allows for the prioritization of synthetic targets, saving time and resources in the laboratory. For instance, if a stronger interaction with a hypothetical polar binding site is desired, modifications that introduce additional hydrogen bond donors or acceptors could be computationally evaluated before any synthesis is undertaken.
Applications in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block and Intermediate
8-Oxa-2-azaspiro[4.5]decan-4-ol is recognized as a valuable building block in chemical research. achemblock.com Its structure, which incorporates both an oxygen and a nitrogen atom within a spiro[4.5]decane core, makes it a useful starting material for creating more complex molecules. The presence of a hydroxyl group provides a reactive site for further chemical modifications. This compound and its derivatives are utilized in medicinal chemistry as scaffolds for developing new biologically active agents. For example, derivatives like 2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid serve as intermediates in the synthesis of novel chemicals and materials. The synthesis of the parent compound, 8-oxa-2-azaspiro[4.5]decane, can be achieved from commercially available reagents, highlighting its accessibility for research purposes. researchgate.net
Construction of Complex Heterocyclic Systems
The inherent structure of this compound, featuring a spirocyclic junction and heteroatoms, predisposes it to the construction of complex heterocyclic systems. While direct research on this specific alcohol is limited, the broader class of spiro heterocycles is crucial in medicinal chemistry and material science. nih.gov The synthesis of related spiro compounds, such as 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-trienes, demonstrates the methodologies that can be applied to create intricate molecular architectures from simpler building blocks. nih.gov The development of such synthetic routes is an active area of research, aiming to expand the library of available spirocyclic compounds for various applications.
Use in Multi-Component Reactions for Molecular Diversity
Multi-component reactions (MCRs) are highly efficient chemical strategies for generating libraries of complex molecules from simple starting materials in a single step. dovepress.com While specific examples detailing the use of this compound in MCRs are not extensively documented in the provided results, the principles of MCRs are highly relevant to its potential applications. The functional groups present in this compound, namely the secondary amine and the alcohol, are suitable participants in various MCRs. For instance, isocyanide-based MCRs are a powerful tool for the synthesis of diverse heterocyclic structures. nih.govdovepress.com The application of such reactions to spirocyclic building blocks like this compound would be a logical step towards generating novel and structurally diverse molecular libraries.
Development of Novel Molecular Scaffolds for Research Purposes
The rigid three-dimensional structure of this compound makes it an attractive scaffold for the development of new molecular entities for research. Its derivatives, such as 2-Isobutyl-8-oxa-2-azaspiro[4.5]decan-4-carboxylic acid, are employed as foundational structures in medicinal chemistry to explore potential new drugs. The unique spatial arrangement of atoms in a spirocyclic compound can influence its binding to biological targets. By modifying the functional groups on the 8-Oxa-2-azaspiro[4.5]decane core, chemists can systematically explore the structure-activity relationships of new compound series.
Contribution to Methodological Advancements in Spirocyclic Chemistry
The synthesis and manipulation of spirocyclic compounds, including this compound and its relatives, contribute to the broader field of spirocyclic chemistry. The development of convenient synthetic routes to compounds like 8-oxa-2-azaspiro[4.5]decane from readily available starting materials is a notable advancement. researchgate.net Furthermore, the creation of novel spiroheterocycles through innovative reaction pathways, such as the three-component synthesis of azaspirononatriene derivatives, pushes the boundaries of what is achievable in organic synthesis. nih.gov These methodological improvements are crucial for making complex spirocyclic structures more accessible for a wide range of research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
